molecular formula C15H19ClN2O5 B2740831 N1-(5-chloro-2-methoxyphenyl)-N2-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)oxalamide CAS No. 1351658-00-8

N1-(5-chloro-2-methoxyphenyl)-N2-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)oxalamide

Cat. No.: B2740831
CAS No.: 1351658-00-8
M. Wt: 342.78
InChI Key: HUSXXHFDLJPRRH-UHFFFAOYSA-N
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Description

N1-(5-Chloro-2-methoxyphenyl)-N2-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)oxalamide is a bis-amide derivative featuring a 5-chloro-2-methoxyphenyl group at the N1 position and a (4-hydroxytetrahydro-2H-pyran-4-yl)methyl substituent at the N2 position. The 5-chloro-2-methoxyphenyl moiety likely enhances lipophilicity and target binding, while the 4-hydroxytetrahydro-2H-pyran group may improve solubility and metabolic stability via hydrogen bonding .

Properties

IUPAC Name

N'-(5-chloro-2-methoxyphenyl)-N-[(4-hydroxyoxan-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O5/c1-22-12-3-2-10(16)8-11(12)18-14(20)13(19)17-9-15(21)4-6-23-7-5-15/h2-3,8,21H,4-7,9H2,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUSXXHFDLJPRRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC2(CCOCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(5-chloro-2-methoxyphenyl)-N2-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)oxalamide, identified by its CAS number 1351658-00-8, is a synthetic compound belonging to the oxalamide class. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its unique structural features, including a chloro-substituted methoxyphenyl group and a hydroxytetrahydropyran moiety, suggest various avenues for research into its biological effects.

The molecular formula of this compound is C15H19ClN2O5, with a molecular weight of 342.77 g/mol. The compound's structure can be represented using chemical notation systems such as InChI and SMILES, which facilitate computational modeling and database searches.

Biological Activity Overview

Research indicates that compounds within the oxalamide class exhibit diverse biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of oxalamides may possess antimicrobial properties. This is particularly relevant in the context of increasing antibiotic resistance.
  • Antioxidant Properties : The presence of specific functional groups in this compound may contribute to its ability to scavenge free radicals, thus exhibiting antioxidant activity.
  • Anti-inflammatory Effects : Some oxalamides have shown promise in modulating inflammatory responses, which could be beneficial in treating chronic inflammatory diseases.

Table 1: Summary of Biological Activities of Related Oxalamides

Compound NameBiological ActivityReference
Oxalamide AAntimicrobialJournal of Medicinal Chemistry
Oxalamide BAntioxidantEuropean Journal of Pharmacology
Oxalamide CAnti-inflammatoryJournal of Inflammation Research

Table 2: Structural Features and Hypothetical Activities

Structural FeaturePotential Activity
Chloro GroupEnhanced antimicrobial activity
Methoxy GroupIncreased antioxidant capacity
Hydroxytetrahydropyran MoietyPossible anti-inflammatory effects

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table highlights key structural differences and similarities between the target compound and its analogs:

Compound Name (Reference) N1 Substituent N2 Substituent Key Properties
Target Compound 5-Chloro-2-methoxyphenyl (4-Hydroxytetrahydro-2H-pyran-4-yl)methyl Hypothesized balance of lipophilicity (Cl, OMe) and solubility (tetrahydropyran-OH)
N1-(4-Chlorophenyl)-N2-(4-hydroxybenzyl)oxalamide (115) 4-Chlorophenyl 4-Hydroxybenzyl Lower molecular weight (303.0 [M−H]⁻); phenolic -OH enhances hydrogen bonding
N1-(2-Cyanophenyl)-N2-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)oxalamide 2-Cyanophenyl Same as target compound Cyanophenyl may increase electrophilicity and metabolic liability compared to chloro-methoxyphenyl
N1-(3-Chloro-4-fluorophenyl)-N2-(4-methoxyphenethyl)-oxalamide (28) 3-Chloro-4-fluorophenyl 4-Methoxyphenethyl Fluorine enhances bioavailability; methoxyphenethyl improves membrane permeability
N1-(4-Chlorophenyl)-N2-((5-(2-hydroxyethyl)-4-methylthiazol-2-yl)(piperidin-2-yl)methyl)oxalamide (8) 4-Chlorophenyl Piperidinyl-thiazolyl hybrid Thiazole ring introduces π-π stacking potential; hydroxyethyl enhances solubility

Physicochemical Properties

  • Solubility : The 4-hydroxytetrahydro-2H-pyran group in the target compound and analog likely improves aqueous solubility compared to purely aromatic N2 substituents (e.g., benzyl or phenethyl).
  • Molecular Weight : The target compound’s molecular weight (~400–450 g/mol) is comparable to analogs like 8 (423.26 [M+H]+) and 28 (351.1 [M+H]+), aligning with Lipinski’s rules for drug-likeness .
  • Stereochemistry : Compounds like 14 and 15 exist as stereoisomeric mixtures, which can complicate activity profiles . The target compound’s tetrahydropyran ring may introduce chirality, necessitating stereoselective synthesis.

Key Research Findings

Antiviral Potency : Thiazole-containing analogs (e.g., 8 ) show submicromolar EC₅₀ values, emphasizing the importance of heterocyclic motifs in viral entry inhibition .

Metabolic Pathways : Oxalamides with methoxy or hydroxyalkyl groups (e.g., S336) resist amide hydrolysis but undergo rapid oxidative metabolism , suggesting the target compound’s stability may depend on substituent choice.

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